molecular formula C14H14O4 B1336020 2,2'-Ethylenedioxydiphenol CAS No. 20115-81-5

2,2'-Ethylenedioxydiphenol

Cat. No.: B1336020
CAS No.: 20115-81-5
M. Wt: 246.26 g/mol
InChI Key: PRYNAEBLJBDWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Ethylenedioxydiphenol: is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . It is also known by its IUPAC name 2-[2-(2-hydroxyphenoxy)ethoxy]phenol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

2,2’-Ethylenedioxydiphenol can be synthesized through the reaction of 2-hydroxyphenol with ethylene glycol under specific conditions. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the formation of the ether linkage between the phenol groups and the ethylene glycol .

Industrial Production Methods:

In industrial settings, the production of 2,2’-Ethylenedioxydiphenol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride.

    Catalysts: Sulfuric acid for ether formation.

Major Products Formed:

    Oxidation Products: Quinones and other oxidized derivatives.

    Substitution Products: Various substituted phenols depending on the substituent introduced.

Scientific Research Applications

2,2’-Ethylenedioxydiphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Ethylenedioxydiphenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors involved in cellular signaling pathways, thereby modulating biological processes .

Comparison with Similar Compounds

  • 1,2-Bis(2-hydroxyphenoxy)ethane
  • Ethylene Glycol Bis(2-hydroxyphenyl) Ether
  • Resorcinol Diglycidyl Ether

Comparison:

2,2’-Ethylenedioxydiphenol is unique due to its specific ether linkage between the phenol groups and ethylene glycol. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds . Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

2-[2-(2-hydroxyphenoxy)ethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYNAEBLJBDWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCCOC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409128
Record name 2,2'-Ethylenedioxydiphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20115-81-5
Record name 2,2'-Ethylenedioxydiphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Ethylenedioxydiphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.